molecular formula C10H17N3O B6272745 rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine CAS No. 2307747-75-5

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine

Cat. No.: B6272745
CAS No.: 2307747-75-5
M. Wt: 195.3
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Description

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine is a chiral amine derivative featuring a tetrahydropyran (oxane) ring substituted at position 2 with a 1-methyl-1H-pyrazol-4-yl group and a methanamine (-CH$2$NH$2$) moiety at position 3. Its molecular formula is C${10}$H${16}$N$_3$O, with a molecular weight of 194.26 g/mol (calculated).

Properties

CAS No.

2307747-75-5

Molecular Formula

C10H17N3O

Molecular Weight

195.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine typically involves multi-step organic reactions One common method starts with the preparation of the oxane ring through a cyclization reaction The pyrazole ring is then introduced via a condensation reaction with appropriate reagents

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or primary amines.

Scientific Research Applications

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in pyrazole substituents, core rings, and functional groups. Data are derived from synthetic building blocks, catalogs, and research reports.

Structural Analogues of Pyrazole-Substituted Oxanes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Purity Source
rac-[(2R,3S)-2-(1H-pyrazol-5-yl)oxan-3-yl]methanamine dihydrochloride C${13}$H${20}$N$2$O$2$·2HCl 259.39 Pyrazole substituent at 5-yl; dihydrochloride 95%
rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol C${11}$H${18}$N$2$O$2$ 210.27 Ethyl vs. methyl on pyrazole; -OH vs. -NH$_2$ 95%
rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol C${10}$H${16}$N$2$O$2$ 196.25 -OH replaces -NH$_2$ 95%
rac-(2R,3S)-3-amino-4,4,4-trifluorobutan-2-ol C$4$H$8$F$_3$NO 155.11 Trifluorobutanol core instead of oxane N/A
Key Observations:
  • Pyrazole Substituent Position: The 4-yl vs.
  • Functional Group: Methanol analogs (e.g., C${11}$H${18}$N$2$O$2$) lack the primary amine, reducing basicity and hydrogen-bonding capacity compared to methanamine derivatives .
  • Salt Forms : Dihydrochloride derivatives (e.g., C${13}$H${20}$N$2$O$2$·2HCl) enhance water solubility, critical for formulation .

Morpholine and Heterocyclic Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Purity Source
Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine C${10}$H${18}$N$_4$O 210.28 Morpholine core replaces oxane N/A
1-[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine hydrochloride C${12}$H${16}$Cl$2$N$2$O·HCl 294.63 Dichlorophenyl substituent on oxane 95%
Key Observations:
  • Core Ring Modifications : Morpholine derivatives (e.g., C${10}$H${18}$N$_4$O) introduce a second nitrogen, increasing basicity and altering metabolic stability .

Biological Activity

Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine, a compound with the CAS number 1932211-33-0, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial and anticancer activities, supported by data tables and research findings.

  • Molecular Formula : C10_{10}H17_{17}N3_3O
  • Molecular Weight : 195.26 g/mol
  • Structure : The compound features a pyrazole moiety which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
S. aureus78.12 µg/mL
E. faecalis78.12 µg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Cell LineIC50_{50} (µg/mL)
HeLa226
A549242.52

The compound's mechanism of action appears to involve the modulation of specific signaling pathways associated with tumor growth .

Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of various compounds, including this compound, highlighted its effectiveness against resistant strains of bacteria. The study utilized disk diffusion methods and MIC determinations to assess activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus), showing promising results.

Study 2: Anticancer Properties

Another investigation explored the anticancer properties of this compound in xenograft models. It was found to significantly suppress tumor growth at low doses, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to be linked to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : It could modulate pathways such as PI3K/AKT/mTOR, which are critical in cancer cell survival and proliferation .

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